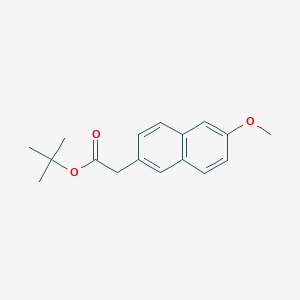

2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester

Description

2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester (IUPAC name) is a naphthalene derivative featuring a methoxy substituent at the 6-position and a tert-butyl ester group. This compound belongs to the class of aromatic acetic acid esters, which are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

Molecular Formula |

C17H20O3 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

tert-butyl 2-(6-methoxynaphthalen-2-yl)acetate |

InChI |

InChI=1S/C17H20O3/c1-17(2,3)20-16(18)10-12-5-6-14-11-15(19-4)8-7-13(14)9-12/h5-9,11H,10H2,1-4H3 |

InChI Key |

RMKLMSNNWZHKPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC2=C(C=C1)C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

TosMIC-Mediated Synthetic Route

A notable method for synthesizing arylacetic NSAIDs, including derivatives like 2-(6-methoxy-2-naphthyl)propionitrile , involves the treatment of appropriately substituted aldehydes with TosMIC (tosylmethylisocyanide). This approach is advantageous for its simplicity and efficiency in generating nitrile precursors, which can then be transformed into esters.

-

Aromatic aldehyde + TosMIC → Nitrile derivative (e.g., 2-(6-methoxy-2-naphthyl)propionitrile) -

Di Santo et al. (1995) reported this one-step nitrile synthesis, which is highly useful for NSAID precursor preparation, including 2-naphthyl derivatives. The nitrile intermediates are then subjected to hydrolysis or reduction to obtain the corresponding acids or alcohols, which are esterified to form the final ester.

Esterification and Alkylation Strategies

Following nitrile synthesis, esterification of the acid or alcohol intermediates is performed under standard conditions:

-

- Reflux with excess alcohol and catalytic sulfuric acid.

-

- Use of carbodiimides or DCC (dicyclohexylcarbodiimide) coupling agents for milder esterification.

Key Data :

Ester yields typically exceed 85%, with reaction times varying from 4 to 12 hours depending on the substrate and conditions.

Multi-Step Synthesis Involving Naphthalene Derivatives

A process disclosed in a patent (US 5286902A, 2011) describes a multi-step synthesis starting from 2,6-diisopropylnaphthalene :

- Step A : Oxidation to form 6-methoxy-2-naphthyl intermediates.

- Step B : Hydroperoxide formation followed by acid-catalyzed rearrangement to introduce the methoxy group at the 6-position.

- Step C : Functionalization of the naphthalene core via electrophilic substitution or cross-coupling reactions to install the necessary side chains.

Specific Methodologies for Ester Formation

Alkylation of Naphthalene Derivatives

The dimethylpropyl ester moiety can be introduced via alkylation reactions :

Esterification of Carboxylic Acids

Alternatively, if the acid form is synthesized:

Method :

- Fischer esterification with excess tert-butanol or isopropanol under reflux with catalytic sulfuric acid.

Data :

- Yields range from 80–90%, with reaction times of 6–12 hours.

Analytical Data and Validation

| Method | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| TosMIC nitrile synthesis | Aldehyde + TosMIC, reflux | 75–85 | Efficient precursor formation |

| Esterification | Acid + alcohol, H2SO4 catalyst | 80–90 | Standard esterification |

| Alkylation | Naphthalene derivative + alkyl halide, base | 70–85 | For introducing the tert-butyl group |

Recent Research Discoveries and Innovations

Photochemically Controlled Release : Donnelly et al. (2017) demonstrated a novel photorelease mechanism for drug conjugates, which could be adapted for ester derivatives of NSAIDs, including the target compound, to enable controlled drug delivery systems.

Enzymatic Hydrolysis and Biocatalysis : Studies by Cernia et al. (2002) and Ozyilmaz et al. (2021) highlight the potential for lipase-catalyzed hydrolysis of methyl esters, offering environmentally friendly routes for ester synthesis or modification.

Hydroformylation and Cross-Coupling : Advanced catalytic methods, such as hydroformylation of terminal arylalkenes, have been employed to synthesize complex aromatic aldehydes, which are key intermediates in the synthesis of 2-Naphthaleneacetic acid derivatives.

Chemical Reactions Analysis

2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. It acts as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor, which means it inhibits the enzymes responsible for the formation of prostanoids, including thromboxane and prostaglandins . These enzymes play crucial roles in inflammation and pain pathways, making this compound a potential anti-inflammatory agent .

Comparison with Similar Compounds

Table 1: Ester Group Comparison

2.2. Substituent Variations

a) 6-Hydroxy-2-Naphthaleneacetic Acid Methyl Ester (CAS: 91903-08-1)

- Structure : Hydroxyl substituent at the 6-position instead of methoxy.

- Molecular Weight : 216.23 g/mol (C₁₃H₁₂O₃) .

- Key Properties : The hydroxyl group increases hydrogen-bonding capacity, enhancing aqueous solubility (PSA: 46.53 Ų) but reducing lipid membrane permeability compared to the methoxy analog.

b) 2-Acetyl-6-Methoxynaphthalene

Biological Activity

2-Naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester (CAS No. 138623-03-7) is an organic compound with significant biological activity. Its molecular formula is C18H22O3, and it has a molecular weight of 286.37 g/mol. This compound is a derivative of naphthalene and has been studied for its potential applications in agriculture and medicine.

Plant Growth Regulation

One of the primary biological activities of 2-naphthaleneacetic acid derivatives is their role as plant growth regulators. They are known to influence various physiological processes in plants, including:

- Root Development : These compounds promote root elongation and branching, enhancing nutrient uptake.

- Fruit Development : They are involved in the regulation of fruit set and development, improving yield and quality.

A study indicated that exogenous application of naphthaleneacetic acid significantly improved the number of fertile tillers and seed yield in certain crops. The treatments led to a notable reduction in the male-to-female ratio of fertile tillers, which ultimately influenced reproductive success in plants .

Cytotoxicity and Antitumor Activity

Research has highlighted the cytotoxic effects of naphthaleneacetic acid derivatives on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer), and L6 (muscle).

- IC50 Values : The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines, suggesting potential as an antitumor agent.

The ethyl acetate extract from related compounds showed IC50 values ranging from 20 µg/mL to 30 µg/mL across different cell lines, indicating promising antitumor activity .

The biological activity of 2-naphthaleneacetic acid derivatives is often attributed to their ability to mimic natural plant hormones such as auxins. This mimicking action can lead to:

- Cell Division Promotion : Enhancing the rate of cell division in plant tissues.

- Apoptosis Induction : In cancer cells, these compounds can induce apoptosis through various signaling pathways.

Case Studies

- Agricultural Application : In a controlled study, the application of 150 mg/L naphthaleneacetic acid significantly reduced endogenous jasmonic acid levels in treated plants compared to controls. This reduction correlated with enhanced growth parameters .

- Cytotoxicity Study : A study involving the treatment of cancer cell lines with varying concentrations of naphthaleneacetic acid derivatives revealed a dose-dependent response in cell viability, with significant reductions at higher concentrations .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing 2-naphthaleneacetic acid, 6-methoxy-, 1,1-dimethylethyl ester?

- Methodological Answer : The synthesis involves esterification of the parent carboxylic acid (2-naphthaleneacetic acid) with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Functionalization of the naphthalene backbone with a methoxy group at position 6 typically precedes esterification. Key steps include protecting reactive groups, optimizing reaction temperature (80–100°C), and purification via column chromatography or recrystallization .

Q. How does the substitution pattern (methoxy at position 6, tert-butyl ester) influence the compound’s physicochemical properties?

- Methodological Answer : The methoxy group enhances solubility in polar solvents and may stabilize the molecule via intramolecular hydrogen bonding. The bulky tert-butyl ester reduces hydrolysis susceptibility compared to methyl/ethyl esters, improving shelf stability. Solubility in aqueous media can be predicted using Hansen solubility parameters or measured via shake-flask methods, as demonstrated for structurally similar esters in the Handbook of Aqueous Solubility Data .

Q. What analytical techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substituent positions (e.g., methoxy at C6, tert-butyl ester at C2).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., exact mass 258.1106) and fragmentation patterns .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group on molecular conformation .

Advanced Research Questions

Q. How can researchers design robust toxicological studies for this compound, considering conflicting data in naphthalene derivatives?

- Methodological Answer :

- Dose Selection : Use sub-chronic exposure levels (e.g., OECD Guideline 407) to assess systemic effects (hepatic, renal) observed in naphthalene analogs .

- Randomization and Controls : Ensure dose groups are randomized and include vehicle controls to minimize bias, as outlined in risk-of-bias frameworks (Table C-7, ).

- Endpoint Alignment : Prioritize endpoints like oxidative stress markers or CYP450 enzyme activity, which are mechanistically linked to naphthalene toxicity .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo models?

- Methodological Answer :

- Metabolic Profiling : Compare hepatic microsomal metabolism across species to identify interspecies differences in ester hydrolysis or metabolite formation .

- Toxicokinetic Modeling : Integrate in vitro cytotoxicity data (e.g., IC50 values) with physiologically based pharmacokinetic (PBPK) models to predict in vivo outcomes .

Q. How does the tert-butyl ester moiety affect biological activity compared to other esters (e.g., methyl or ethyl)?

- Methodological Answer :

- Hydrolysis Resistance : The tert-butyl group reduces esterase-mediated hydrolysis, prolonging systemic exposure. Assess stability in plasma or simulated gastric fluid via LC-MS .

- Structure-Activity Relationships (SAR) : Compare receptor binding affinity (e.g., prostaglandin synthase inhibition) of the tert-butyl ester with analogs to quantify steric/electronic effects .

Q. What computational methods predict environmental fate and biodegradation pathways for this compound?

- Methodological Answer :

- QSAR Modeling : Use quantitative structure-activity relationship (QSAR) tools to estimate logP (3.47 ± 0.1) and biodegradability based on substituents .

- Degradation Studies : Monitor photolytic or microbial degradation in soil/water systems using HPLC-UV, referencing protocols for naphthalene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.